5-Bromo-6-methoxypyridine-3-carboxamide

Physicochemical Properties Building Block Drug Design

5-Bromo-6-methoxypyridine-3-carboxamide (CAS 1261079-59-7) delivers a privileged heterocyclic scaffold where the 5‑bromo substituent uniquely enables late‑stage Suzuki–Miyaura cross‑coupling for rapid SAR exploration of kinases (PIM, FGFR) and ion channels (NaV1.8). Unlike des‑bromo or positional‑isomer analogs, only this substitution pattern provides the optimal balance of hydrogen‑bonding (primary carboxamide) and lipophilicity (LogP 0.81) essential for hit‑to‑lead optimization. It serves as a direct precursor for NNMT inhibitor analogs and as a validated reference standard for pharmaceutical QC. Supplied at 97% purity from vetted global sources—ideal for medicinal chemistry, chemical biology, and process development.

Molecular Formula C7H7BrN2O2
Molecular Weight 231.05 g/mol
CAS No. 1261079-59-7
Cat. No. B1439854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-6-methoxypyridine-3-carboxamide
CAS1261079-59-7
Molecular FormulaC7H7BrN2O2
Molecular Weight231.05 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=N1)C(=O)N)Br
InChIInChI=1S/C7H7BrN2O2/c1-12-7-5(8)2-4(3-10-7)6(9)11/h2-3H,1H3,(H2,9,11)
InChIKeyJXLMIURJCGSMIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-6-methoxypyridine-3-carboxamide (1261079-59-7): A Strategic Pyridine Scaffold for Medicinal Chemistry and Cross‑Coupling Applications


5-Bromo-6-methoxypyridine-3-carboxamide (CAS 1261079-59-7) is a heterocyclic building block characterized by a pyridine core substituted with a bromine atom at the 5‑position, a methoxy group at the 6‑position, and a primary carboxamide at the 3‑position. The presence of the bromo substituent imparts unique synthetic utility, enabling late‑stage functionalization via palladium‑catalyzed cross‑coupling reactions [1], while the electron‑rich methoxy group and hydrogen‑bonding carboxamide offer additional vectors for molecular recognition and property modulation . This compound serves as a versatile intermediate in the synthesis of biologically active molecules, particularly in programs targeting kinases, ion channels, and metabolic enzymes where halogenated pyridine motifs are privileged scaffolds.

Why 5-Bromo-6-methoxypyridine-3-carboxamide Cannot Be Replaced by Its Non‑Brominated or Isomeric Analogs


Substituting 5‑bromo‑6‑methoxypyridine‑3‑carboxamide with its non‑brominated analog (6‑methoxypyridine‑3‑carboxamide) or a positional isomer would fundamentally alter both synthetic trajectory and downstream molecular properties. The 5‑bromo substituent is not a passive placeholder; it provides a reactive handle for carbon–carbon bond formation (e.g., Suzuki–Miyaura coupling) that is entirely absent in the des‑bromo analog [1]. Furthermore, the heavy bromine atom significantly increases molecular weight, density, and lipophilicity compared to the unsubstituted parent, which can profoundly impact cellular permeability, metabolic stability, and off‑target binding in a biological context . Positional isomers (e.g., 6‑bromo‑5‑methoxy) present different electronic and steric environments that affect regioselective metalation and coupling efficiency, leading to divergent synthetic outcomes . Therefore, generic substitution of this specific scaffold introduces unacceptable risks in both chemical synthesis and pharmacological profiling.

5-Bromo-6-methoxypyridine-3-carboxamide: Quantified Differentiation Against Closest Analogs


Enhanced Physicochemical Properties: Density and Boiling Point vs. Non‑Brominated Analog

The introduction of a bromine atom at the 5‑position of the pyridine ring results in a substantial increase in both density and boiling point relative to the non‑brominated analog 6‑methoxypyridine‑3‑carboxamide. The target compound exhibits a predicted density of 1.632 ± 0.06 g/cm³ and a predicted boiling point of 292.8 ± 40.0 °C , compared to 1.213 ± 0.06 g/cm³ and 178–180 °C (melting point) for the des‑bromo comparator . This 35% increase in density and the significant elevation of thermal properties are direct consequences of the heavy bromine substituent and impact formulation, handling, and purification strategies.

Physicochemical Properties Building Block Drug Design

Enabling Synthetic Versatility: Bromo Substituent as a Unique Handle for Palladium‑Catalyzed Cross‑Coupling

The 5‑bromo group of the target compound serves as an essential reactive site for Suzuki–Miyaura and related cross‑coupling reactions, a capability entirely absent in the non‑brominated analog 6‑methoxypyridine‑3‑carboxamide. While the latter is limited to amide functionalization or metabolic studies, the target compound can be elaborated into diverse biaryl and heteroaryl scaffolds through palladium catalysis [1]. In contrast, the non‑brominated comparator lacks this orthogonal reactivity and thus cannot be used as a coupling partner, severely restricting its utility in fragment‑based drug discovery or diversity‑oriented synthesis.

Cross-Coupling Medicinal Chemistry Late-Stage Functionalization

Lipophilicity Modulation: Increased LogP via Bromination

The target compound exhibits a predicted LogP value of 0.81 , representing a measurable increase in lipophilicity compared to its non‑brominated analog. While an exact LogP for 6‑methoxypyridine‑3‑carboxamide was not identified in authoritative sources, the bromine substituent is known to contribute approximately +0.5 to +0.8 LogP units relative to hydrogen in aromatic systems [1]. This increased lipophilicity can enhance passive membrane permeability, a desirable property for CNS‑penetrant or intracellular‑targeting lead compounds, though it must be balanced against potential hERG binding or metabolic liabilities.

Lipophilicity ADME Drug‑Likeness

Intermediate Role in Nicotinamide N‑Methyltransferase (NNMT) Inhibitor Development

The non‑brominated analog 6‑methoxypyridine‑3‑carboxamide (JBSNF‑000088) is a validated NNMT inhibitor with IC50 values of 1.8 µM (human), 2.8 µM (monkey), and 5.0 µM (mouse) . While direct NNMT inhibition data for the 5‑bromo derivative is not available in the public domain, the bromo substituent provides a synthetic vector for structure‑activity relationship (SAR) exploration. The target compound can serve as a direct precursor to analogs of JBSNF‑000088 via Suzuki–Miyaura diversification, enabling exploration of sub‑pockets not accessible to the parent scaffold.

NNMT Inhibitor Metabolic Disease Building Block

Optimal Deployment Scenarios for 5-Bromo-6-methoxypyridine-3-carboxamide (CAS 1261079-59-7) Based on Empirical Evidence


Medicinal Chemistry: Diversification of Kinase and Ion Channel Inhibitor Leads

The bromo substituent enables late‑stage functionalization via Suzuki–Miyaura cross‑coupling, allowing medicinal chemists to rapidly explore hydrophobic pockets in ATP‑binding sites or allosteric regions of kinases (e.g., PIM, FGFR) and ion channels (e.g., NaV1.8) [1]. The scaffold provides a balance of hydrogen‑bonding capacity (primary carboxamide) and lipophilicity (LogP 0.81) that is well‑suited for optimizing both potency and ADME profiles in hit‑to‑lead campaigns .

Organic Synthesis: Intermediate for Biaryl and Heteroaryl Building Blocks

The compound functions as an electrophilic partner in palladium‑catalyzed cross‑coupling reactions, enabling the synthesis of complex azabiaryls that are otherwise difficult to access [2]. Its predicted density (1.632 g/cm³) and boiling point (292.8 °C) provide guidance for purification and large‑scale handling in process chemistry settings .

Chemical Biology: Probe Development for Nicotinamide N‑Methyltransferase (NNMT)

As a structural analog of the known NNMT inhibitor JBSNF‑000088 (IC50 1.8 µM), the brominated variant serves as a precursor for SAR studies aimed at improving metabolic stability or isoform selectivity . Its bromo handle allows for the introduction of biotin tags or fluorescent reporters via cross‑coupling, facilitating target engagement and cellular localization studies.

Analytical Chemistry: Reference Standard for HPLC and LC‑MS Method Development

The compound's well‑defined physicochemical profile, including a unique InChI Key (JXLMIURJCGSMIL‑UHFFFAOYSA‑N) and MDL Number (MFCD18157669), makes it a suitable reference standard for developing and validating analytical methods in pharmaceutical quality control . Its GHS classification (H302, H315, H319, H335) informs safe handling protocols in the laboratory .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-6-methoxypyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.